3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile: is a heterocyclic organic compound that features a pyrrolidine ring attached to a pyrazine ring, with a nitrile group at the second position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with pyrrolidine under suitable conditions. One common method includes heating the reactants in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling the reactants and solvents.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include substituted pyrazine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces in drug discovery .
Biology and Medicine: Its structure may interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine and pyrazine rings can engage in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
3-(Pyrrolidin-1-yl)pyrazine: Lacks the nitrile group, which may affect its reactivity and biological activity.
2-(Pyrrolidin-1-yl)pyrazine-3-carbonitrile: Similar structure but with different positioning of the nitrile group, leading to different chemical and biological properties.
3-(Piperidin-1-yl)pyrazine-2-carbonitrile: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its steric and electronic properties.
Uniqueness: 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile is unique due to the specific positioning of the pyrrolidine and nitrile groups on the pyrazine ring. This configuration can result in distinct chemical reactivity and biological interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-8-9(12-4-3-11-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJHSBPSHMFXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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